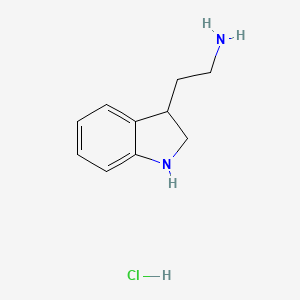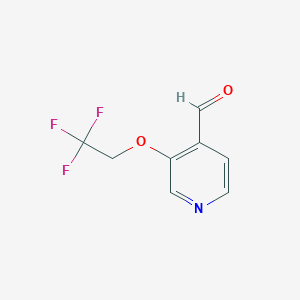
3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde: is an organic compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to the isonicotinaldehyde structure, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde typically involves the reaction of isonicotinaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Acid catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions:
Oxidation: 3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products:
Oxidation: Formation of 3-(2,2,2-trifluoroethoxy)isonicotinic acid.
Reduction: Formation of 3-(2,2,2-trifluoroethoxy)isonicotinalcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique trifluoroethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology:
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine:
The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Its trifluoroethoxy group can enhance the bioavailability and efficacy of therapeutic agents.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals, including advanced materials and coatings.
作用機序
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde and its derivatives depends on their specific molecular targets. The trifluoroethoxy group can interact with various biological macromolecules, including proteins and nucleic acids, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to diverse biological effects.
類似化合物との比較
- 3-(2,2,2-Trifluoroethoxy)benzaldehyde
- 3-(2,2,2-Trifluoroethoxy)pyridine
- 3-(2,2,2-Trifluoroethoxy)aniline
Comparison:
Compared to similar compounds, 3-(2,2,2-Trifluoroethoxy)isonicotinaldehyde is unique due to its isonicotinaldehyde core, which provides distinct reactivity and biological activity. The presence of the trifluoroethoxy group enhances its chemical stability and lipophilicity, making it a valuable intermediate in various synthetic applications.
特性
分子式 |
C8H6F3NO2 |
|---|---|
分子量 |
205.13 g/mol |
IUPAC名 |
3-(2,2,2-trifluoroethoxy)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-14-7-3-12-2-1-6(7)4-13/h1-4H,5H2 |
InChIキー |
STXTVRUALJJLEZ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1C=O)OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


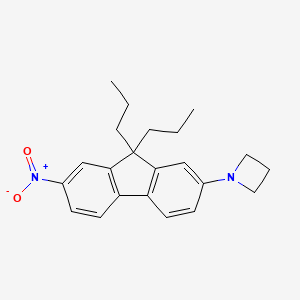


![azane;[(2R)-2-hexanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B13138689.png)
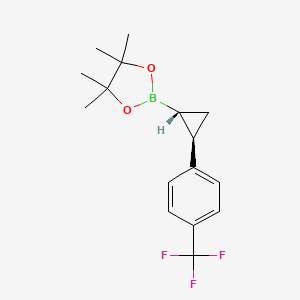
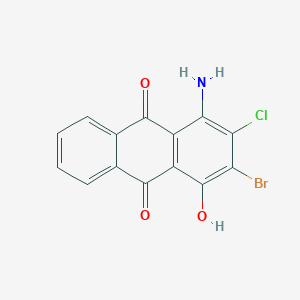
![N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide](/img/structure/B13138710.png)
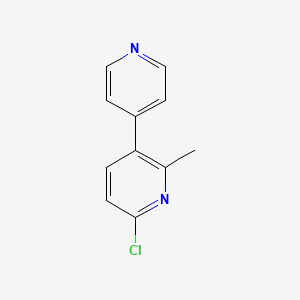
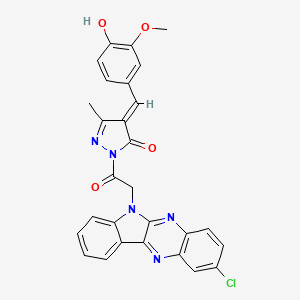
![1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide](/img/structure/B13138739.png)
![4-(Bromomethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13138741.png)


